molecular formula C28H25N3O2S B298892 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Cat. No. B298892
M. Wt: 467.6 g/mol
InChI Key: MDOCIXOXWKAABM-SNUSUYNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile, also known as CPTH6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile involves the inhibition of GSTO1, an enzyme that plays a critical role in the detoxification of reactive oxygen species (ROS) and the regulation of cell signaling pathways. By inhibiting GSTO1, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile disrupts the redox balance in cancer cells, leading to their death. In neurodegenerative diseases, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile reduces the accumulation of misfolded proteins by promoting the degradation of these proteins through the ubiquitin-proteasome system. In inflammation, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile inhibits the production of inflammatory cytokines by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile are dependent on the specific application and the concentration used. In cancer research, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been found to induce apoptosis in cancer cells and inhibit tumor growth. In neurodegenerative diseases, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been shown to reduce the accumulation of misfolded proteins and improve cognitive function. In inflammation, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been found to reduce the production of inflammatory cytokines and alleviate inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments is its specificity towards GSTO1, which makes it a potent inhibitor of cancer cells. Another advantage is its ability to reduce the accumulation of misfolded proteins in neurodegenerative diseases. However, one of the limitations of using 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments is its potential toxicity, which requires careful consideration of the concentration used.

Future Directions

For the study of 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile include the development of more potent and specific inhibitors, investigation of its potential applications in other diseases, and exploration of its use in combination with other drugs.

Synthesis Methods

The synthesis of 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile involves a multi-step process that includes the reaction of 4-formylphenyl isothiocyanate with 3-isobutyl-4-oxo-2-phenyliminothiazolidine, followed by the reaction of the resulting compound with 2-chloromethyl-4'-methoxy-3'-nitrobenzonitrile. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been found to inhibit the growth of cancer cells by targeting the enzyme glutathione S-transferase omega 1 (GSTO1). In neurodegenerative diseases, 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been shown to reduce the accumulation of misfolded proteins in the brain. Inflammation is another area where 2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been studied, and it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

Product Name

2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C28H25N3O2S/c1-20(2)18-31-27(32)26(34-28(31)30-24-10-4-3-5-11-24)16-21-12-14-25(15-13-21)33-19-23-9-7-6-8-22(23)17-29/h3-16,20H,18-19H2,1-2H3/b26-16+,30-28?

InChI Key

MDOCIXOXWKAABM-SNUSUYNMSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3C#N)/SC1=NC4=CC=CC=C4

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC=CC=C4

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N)SC1=NC4=CC=CC=C4

Origin of Product

United States

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